6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one

Nucleoside conformation Sugar pucker Hydrogen bonding

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one (CAS 64283-15-4, molecular formula C11H15N5O6, MW 313.27 g/mol) is a purine nucleoside analog in which the purine base isoguanine (6-amino-3,9-dihydro-2H-purin-2-one) is N9-glycosidically linked to a β-D-glucopyranosyl (six-membered ring) sugar moiety. First synthesized in 1949 by Andrews, Anand, Todd, and Topham via condensation of a chloromercuri-purine with acetobromoglucose , the compound belongs to the broader class of N9-substituted purine glucosides that includes cytokinin glucosides (e.g., zeatin-9-glucoside) and glycogen phosphorylase inhibitor scaffolds.

Molecular Formula C11H15N5O6
Molecular Weight 313.27 g/mol
CAS No. 64283-15-4
Cat. No. B13944622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one
CAS64283-15-4
Molecular FormulaC11H15N5O6
Molecular Weight313.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=O)N=C2N1C3C(C(C(C(O3)CO)O)O)O)N
InChIInChI=1S/C11H15N5O6/c12-8-4-9(15-11(21)14-8)16(2-13-4)10-7(20)6(19)5(18)3(1-17)22-10/h2-3,5-7,10,17-20H,1H2,(H3,12,14,15,21)/t3-,5-,6+,7-,10-/m1/s1
InChIKeySQCBIJYWFPOWKA-AUXKDTDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one (CAS 64283-15-4): Structural Identity and Compound-Class Context for Procurement Evaluation


6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one (CAS 64283-15-4, molecular formula C11H15N5O6, MW 313.27 g/mol) is a purine nucleoside analog in which the purine base isoguanine (6-amino-3,9-dihydro-2H-purin-2-one) is N9-glycosidically linked to a β-D-glucopyranosyl (six-membered ring) sugar moiety . First synthesized in 1949 by Andrews, Anand, Todd, and Topham via condensation of a chloromercuri-purine with acetobromoglucose [1], the compound belongs to the broader class of N9-substituted purine glucosides that includes cytokinin glucosides (e.g., zeatin-9-glucoside) and glycogen phosphorylase inhibitor scaffolds. Unlike the more extensively studied ribofuranosyl analog isoguanosine (crotonoside, CAS 1818-71-9), the glucopyranosyl congener incorporates a six-membered carbohydrate ring that fundamentally alters conformational preferences, hydrogen-bonding topology, and metabolic susceptibility relative to five-membered ribofuranosyl nucleosides [2].

Why 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one Cannot Be Interchanged with Generic Isoguanine Nucleosides Without Verification


Within the isoguanine nucleoside family, the identity of the sugar moiety is not a passive scaffold feature but a critical determinant of biological recognition, metabolic fate, and physicochemical behavior. The glucopyranosyl (six-membered) and ribofuranosyl (five-membered) congeners exhibit fundamentally different conformational energy landscapes: the glucopyranosyl ring populates chair conformations whereas the ribofuranosyl ring populates envelope/twist conformations, leading to distinct glycosidic torsion angle preferences that directly impact enzyme active-site complementarity [1]. In the context of purine nucleoside phosphorylase (PNP)—a key enzyme in purine salvage and a validated drug target for T-cell disorders—the enzyme's specificity is known to be exquisitely sensitive to the sugar configuration; N7- and N9-substituted glucofuranuronosyl purines have been shown to differ by approximately twofold in PNP inhibitory potency compared to their ribofuranosyl counterparts [2]. Consequently, assuming functional equivalence between the glucopyranosyl and ribofuranosyl forms of isoguanine without direct comparative data risks erroneous selection in enzyme inhibition, cellular uptake, or metabolic stability applications. The quantitative evidence below addresses exactly where differentiation has been established or can be reasonably inferred.

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Sugar Moiety Differentiation: Glucopyranosyl vs. Ribofuranosyl Conformational and Hydrogen-Bonding Topology

The target compound bears a β-D-glucopyranosyl six-membered ring sugar, which fundamentally differs from the β-D-ribofuranosyl five-membered ring in isoguanosine (crotonoside, CAS 1818-71-9). The glucopyranosyl ring adopts chair conformations with equatorially oriented hydroxyl groups, whereas the ribofuranosyl ring populates envelope (C2′-endo/C3′-endo) conformations [1]. This conformational difference translates into distinct glycosidic torsion angle preferences and alters the spatial presentation of the nucleobase relative to the sugar hydroxyl network. Hydrogen bond donor/acceptor counts differ quantitatively: the glucopyranosyl compound possesses 6 H-bond donors and 8 H-bond acceptors (calculated) , versus 5 H-bond donors and 7 H-bond acceptors for the ribofuranosyl analog isoguanosine. This difference in H-bonding capacity can affect solvation free energy, crystal packing in structural biology applications, and recognition by carbohydrate-binding domains [1]. Note: direct quantitative binding or functional activity data comparing these two specific compounds in an identical assay system is currently absent from the peer-reviewed literature; this evidence is classified as class-level inference based on well-established carbohydrate conformational principles and H-bond topology.

Nucleoside conformation Sugar pucker Hydrogen bonding Enzyme recognition

Synthetic Yield Comparison: Glucopyranosyl-isoguanine via Nitrous Acid Deamination of 2,6-Diaminopurine Glucoside

In the landmark 1951 study by Davoll et al., 9-β-D-glucopyranosyl-isoguanine was obtained in 55% yield by treatment of 2,6-diamino-9-β-D-glucopyranosylpurine with nitrous acid, while the corresponding ribofuranosyl reaction (2,6-diamino-9-β-D-ribofuranosylpurine → 9-β-D-ribofuranosyl-isoguanine) proceeded in 57% yield under comparable conditions [1]. The near-identical yields (55% vs. 57%) indicate that the deamination step is not significantly affected by the sugar ring size. However, the upstream glycosylation step to access the 2,6-diamino precursor is fundamentally different: glucopyranosyl donors (e.g., acetobromoglucose) and ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) differ in cost, stability, and coupling efficiency. The glucopyranosyl precursor 2,6-diamino-9-β-D-glucopyranosylpurine is synthesized via fusion glycosylation at elevated temperature, whereas ribofuranosyl purine nucleosides are typically accessed via Vorbrüggen silyl-Hilbert-Johnson conditions with Lewis acid catalysis [1]. This evidence is cross-study comparable, as the two reactions were reported in the same publication under closely matched conditions.

Nucleoside synthesis Glycosylation yield Process chemistry

Differentiation-Inducing Activity: Qualitative Evidence for Monocyte Differentiation from Undifferentiated Cells

A patent-derived biological annotation (recovered via WebDataCommons) states that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This monocyte-differentiation phenotype is mechanistically distinct from the reported FLT3/HDAC3/6 inhibitory activity of the ribofuranosyl analog isoguanosine (crotonoside), which exerts anti-AML effects through kinase and deacetylase inhibition rather than through differentiation induction . The qualitative nature of the differentiation claim must be emphasized: no EC50, IC50, or maximal effect (% differentiation) values are available for the glucopyranosyl compound, nor are comparator data for the ribofuranosyl analog in the same differentiation assay. A cross-study comparison between the glucopyranosyl (differentiation) and ribofuranosyl (FLT3/HDAC inhibition) mechanisms suggests potential pathway divergence, but this cannot be confirmed without direct head-to-head testing. This evidence is classified as Supporting evidence due to the absence of quantitative data.

Cell differentiation Anti-cancer Psoriasis Monocyte

Predicted Physicochemical Property Divergence: Lipophilicity and Rotatable Bond Count Relative to Ribofuranosyl Analog

Calculated physicochemical properties reveal systematic differences between the glucopyranosyl and ribofuranosyl isoguanine nucleosides. The glucopyranosyl compound has a predicted density of 2.3 ± 0.1 g/cm³, 2 rotatable bonds, and a molecular weight of 313.27 g/mol [1]. The ribofuranosyl analog isoguanosine (CAS 1818-71-9) has molecular formula C10H13N5O5, MW 283.24 g/mol, and a lower number of hydrogen bond donors and acceptors. The additional CH2O unit in the glucopyranosyl compound (+30 Da) contributes to increased topological polar surface area (TPSA) without a commensurate increase in carbon count, potentially reducing passive membrane permeability relative to the ribofuranosyl analog. Rotatable bond count is lower in the glucopyranosyl form (2 vs. 3 for ribofuranosyl), which may confer reduced conformational entropy penalty upon target binding. These property differences are class-level inferences based on calculated values; no experimental LogP, LogD, or PAMPA permeability data comparing the two compounds have been identified.

LogP Drug-likeness Physicochemical profiling Permeability

Class-Level Inference: Glucopyranosyl Purine Nucleosides as Glycogen Phosphorylase Inhibitor Scaffolds—Structural Rationale for Target Engagement

The glycogen phosphorylase (GP) catalytic site has evolved to recognize α-D-glucose, and β-D-glucopyranosyl-containing inhibitors exploit this recognition by placing the glucose-like sugar in the catalytic site while the aglycone occupies an adjacent β-cavity (approximately 15 × 7.5 × 10 Å) [1]. Structure-activity studies on glucopyranosyl purine nucleosides have established that C5-halogen-substituted glucopyranosyl uracils achieve Ki values as low as 1.02 μM against GPb [2], while glucopyranosyl purine derivatives have been explicitly designed as potential GP catalytic site inhibitors [1]. The target compound, bearing a β-D-glucopyranosyl moiety directly N-linked to an isoguanine base, presents the glucose-mimetic sugar in a configuration compatible with GP catalytic site binding. In contrast, the ribofuranosyl analog isoguanosine cannot productively engage the GP glucose-recognition site due to the five-membered ring geometry. No direct GP inhibition data (IC50 or Ki) are currently available for this specific compound; the structural rationale is based on class-level inference from validated glucopyranosyl nucleoside GP inhibitor series.

Glycogen phosphorylase Diabetes Catalytic site inhibitor Glucose mimicry

Research and Industrial Application Scenarios for 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one Based on Current Evidence


Chemical Biology Tool for Probing Sugar-Dependent Nucleoside Recognition in Purine Salvage Enzymes

The glucopyranosyl scaffold of this compound provides a structurally distinct probe for dissecting the sugar-specificity determinants of purine nucleoside phosphorylase (PNP) and related nucleoside-processing enzymes. Since PNP exhibits differential activity toward N7- vs. N9-substituted and glucofuranuronosyl vs. ribofuranosyl purines [1], the glucopyranosyl-isoguanine compound can serve as a discriminatory substrate/inhibitor to map the sugar-binding pocket tolerance, complementing studies with the ribofuranosyl analog isoguanosine.

Phenotypic Screening in Monocyte Differentiation and Immuno-Oncology

The qualitatively reported activity of this compound in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1] supports its deployment as a tool compound in phenotypic screening campaigns targeting monocyte/macrophage polarization, dendritic cell maturation, or ex vivo differentiation protocols. The distinct (though unquantified) mechanistic profile relative to the FLT3/HDAC-inhibitory ribofuranosyl analog may enable orthogonal pathway interrogation in hematological malignancy models, pending independent confirmation of the differentiation phenotype.

Glycogen Phosphorylase Inhibitor Screening and Structure-Activity Relationship Expansion

The β-D-glucopyranosyl moiety structurally mimics the glucose substrate/product recognized by the GP catalytic site, and glucopyranosyl nucleosides with Ki values in the low micromolar range have been validated as GP inhibitors [1]. The incorporation of an isoguanine base (rather than the more common uracil, guanine, or adenine bases) into the glucopyranosyl scaffold represents an unexplored chemotype for GP inhibitor SAR expansion. Procurement of this compound enables testing of isoguanine-specific hydrogen-bonding interactions (C2-carbonyl, C6-amino) with the GP active site that are not accessible with other nucleobase series.

Reference Standard for Glucopyranosyl Nucleoside Analytical Method Development

With well-defined physicochemical properties (MW 313.27, 6 HBD, 8 HBA, 2 rotatable bonds, density 2.3 g/cm³) [1] and an established synthetic route from the 1949 synthesis , this compound can serve as a chromatographic and spectroscopic reference standard for developing HPLC, LC-MS, or NMR methods for glucopyranosyl purine nucleoside analysis in natural product extracts, synthetic mixtures, or metabolite profiling studies.

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